N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds with thiazole and chlorophenyl groups have been found to interact with various receptors and enzymes
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities
Pharmacokinetics
Similar compounds have been found to have various solubility properties
Result of Action
Similar compounds have been found to exhibit various biological activities
Action Environment
Environmental factors such as ph, temperature, and presence of other compounds can potentially influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyclopentanecarboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorophenyl and cyclopentanecarboxamide groups enhances its potential as a versatile bioactive molecule .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-7-5-13(6-8-14)17-20-15(11-22-17)9-10-19-16(21)12-3-1-2-4-12/h5-8,11-12H,1-4,9-10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIMBAGYWFKME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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